Narciclasine-4-O-|A-D-glucopyranoside
Description
Overview of Amaryllidaceae Alkaloids as Research Subjects
The Amaryllidaceae family, comprising bulbous flowering plants, is a significant subject of natural product research due to its production of a unique and diverse group of nitrogen-containing specialized metabolites known as Amaryllidaceae alkaloids (AAs). ub.edunih.gov These alkaloids, with over 650 structures identified, are almost exclusively found within this plant family. nih.gov Historically, plants from the Amaryllidaceae family have been utilized in traditional medicine for various purposes. nih.govmdpi.com Modern scientific investigation has revealed that these alkaloids possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antimalarial, and acetylcholinesterase (AChE) inhibitory effects. mdpi.com
The structural diversity of AAs is notable, with compounds classified into various skeleton types, including lycorine (B1675740), crinine, haemanthamine, and narciclasine (B1677919) types. ub.edu This structural variety provides a rich platform for drug discovery and development. A prime example of the pharmaceutical significance of this class of compounds is galanthamine, an Amaryllidaceae alkaloid approved for the symptomatic treatment of Alzheimer's disease due to its activity as an acetylcholinesterase inhibitor. nih.govmdpi.com The continued discovery of new AAs, coupled with their potent biological activities, sustains significant research interest in this family of natural products for potential therapeutic applications. nih.govnih.gov
Historical Context of Narciclasine and its Glycosides Discovery
The parent compound, narciclasine, an isocarbostyril alkaloid, was first isolated in 1967 from the bulbs of Narcissus species. thieme-connect.com Independently, a year later in 1968, the same compound was isolated from Lycoris radiata and named lycoricidinol. thieme-connect.com The scientific investigation into this class of compounds began much earlier, with the isolation of lycorine in 1877, which marked the beginning of research into Amaryllidaceae alkaloids. ub.edumdpi.com
Following the discovery of the aglycone narciclasine, researchers began to identify its naturally occurring glycosidic derivatives. In 1991, Narciclasine-4-O-β-D-glucopyranoside was isolated from Pancratium maritimum. thieme-connect.commedchemexpress.com This discovery was preceded by the isolation of another glycoside, kalbreclasine (B1216111) (narciclasine-2-O-β-D-glucopyranoside), from Haemanthus kalbreyeri in 1985. More recently, another related compound, narciclasine-4-O-β-D-xylopyranoside, was characterized from Zephyranthes minuta, indicating that various glycosylated forms of narciclasine exist in nature. nih.govnih.gov The discovery of these glycosides has expanded the chemical diversity within the narciclasine subgroup of Amaryllidaceae alkaloids and prompted further investigation into their biological properties.
Significance of Narciclasine-4-O-β-D-glucopyranoside in the Research Landscape
The primary significance of Narciclasine-4-O-β-D-glucopyranoside in the research landscape stems from its reported biological activity. medchemexpress.comimmunomart.com Specifically, studies have indicated that this natural product possesses anticancer properties. medchemexpress.comimmunomart.com Isolated from Pancratium maritimum, its characterization has contributed to the broader understanding of structure-activity relationships among narciclasine-type alkaloids. thieme-connect.commedchemexpress.com
The parent compound, narciclasine, is a potent cytotoxic agent that has been extensively studied for its antitumor effects. thieme-connect.comnih.gov Research has shown that narciclasine can inhibit protein biosynthesis and impact the cellular cytoskeleton. thieme-connect.comacs.org The discovery of glycosylated derivatives like Narciclasine-4-O-β-D-glucopyranoside is significant as the addition of a sugar moiety can alter the physicochemical properties of the parent molecule, potentially affecting its solubility, stability, and biological activity. While chemical modifications of the narciclasine backbone have often led to a decrease in activity, the study of naturally occurring analogues like its glycosides is crucial for understanding the structural requirements for its biological effects and for identifying new lead compounds. acs.org
Research Objectives and Scope of the Review
This article provides a focused review of the chemical compound Narciclasine-4-O-β-D-glucopyranoside. The primary objective is to synthesize the available scientific information regarding this specific natural product. The scope of this review is strictly limited to the following areas:
Contextualization: Placing Narciclasine-4-O-β-D-glucopyranoside within the broader family of Amaryllidaceae alkaloids.
Historical Discovery: Outlining the historical milestones related to the discovery of narciclasine and its glycosidic derivatives, with a specific focus on Narciclasine-4-O-β-D-glucopyranoside.
Research Significance: Discussing the importance of this compound in natural product research, primarily centered on its reported biological activities.
The review will present detailed research findings based on existing literature and will include interactive data tables to summarize key information. Any topics outside of this defined scope, such as dosage, administration, or safety profiles, are explicitly excluded.
Chemical Compound Data
Below is a data table summarizing the key properties of Narciclasine-4-O-β-D-glucopyranoside.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,4aR)-2,3,7-trihydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,4a,5-tetrahydro-9H- thieme-connect.commedchemexpress.comdioxolo[4,5-j]phenanthridin-6(2H)-one | N/A |
| Molecular Formula | C₂₀H₂₃NO₁₂ | immunomart.com |
| Molecular Weight | 469.40 g/mol | immunomart.com |
| CAS Number | 141544-37-8 | immunomart.com |
| Natural Source | Pancratium maritimum | medchemexpress.comimmunomart.com |
| Reported Activity | Anticancer | medchemexpress.comimmunomart.com |
Mentioned Compounds
Structure
3D Structure
Properties
Molecular Formula |
C20H23NO12 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(2R,3S,4R,4aS)-2,3,7-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C20H23NO12/c22-3-9-13(25)15(27)16(28)20(32-9)33-18-11-6(1-7(23)12(18)24)5-2-8-17(31-4-30-8)14(26)10(5)19(29)21-11/h1-2,7,9,11-13,15-16,18,20,22-28H,3-4H2,(H,21,29)/t7-,9-,11+,12+,13-,15+,16-,18-,20+/m1/s1 |
InChI Key |
OHMFFIAKCHSDEB-VESKUYPFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@H]([C@@H]([C@@H]([C@H]4NC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Structural Elucidation in Research Context
Botanical Sources and Distribution of Narciclasine-4-O-β-D-glucopyranoside
The distribution of Narciclasine-4-O-β-D-glucopyranoside is confined to plants within the Amaryllidaceae family, which are predominantly perennial, bulbous flowering plants found in temperate and tropical regions worldwide. sci-hub.se Research has identified this specific glycoside and its close relatives in various genera.
Pancratium maritimum : Commonly known as the sea daffodil, Pancratium maritimum is a confirmed natural source of Narciclasine-4-O-β-D-glucopyranoside. nih.govmedchemexpress.comimmunomart.com The compound was successfully isolated from the bulbs of this species. nih.gov
Zephyranthes minuta : While Narciclasine-4-O-β-D-glucopyranoside itself has not been reported from Zephyranthes minuta (rain lily), a very closely related new compound, narciclasine-4-O-β-D-xylopyranoside, was characterized from this plant. sci-hub.sefao.orgnih.gov This finding highlights the genus Zephyranthes as a potential source for various narciclasine (B1677919) glycosides. Other species like Zephyranthes flava have been found to contain narciclasine-2-O-β-d-glucopyranoside (kalbreclasine), an isomer of the title compound. nih.govnih.gov
Narcissus species : The genus Narcissus is the most well-known and abundant source of the aglycone, narciclasine. nih.gov Dozens of species and varieties have been analyzed, showing significant narciclasine content in their bulbs. nih.gov While narciclasine is plentiful, its glycosylated derivatives, including the 4-O-β-D-glucoside, are considered minor constituents within this genus. nih.govthieme-connect.com
Other Amaryllidaceae genera such as Haemanthus, Galanthus, Hymenocallis, and Leucojum are also known to produce narciclasine and its derivatives. nih.govthieme-connect.com
The concentration of Amaryllidaceae alkaloids, including narciclasine and its glycosides, varies significantly between different species, plant parts, and developmental stages.
| Compound | Plant Source | Concentration (Fresh Weight) | Notes |
| Narciclasine-4-O-β-D-glucopyranoside | Pancratium maritimum | ~3.5 mg/kg | Isolated in trace amounts. nih.gov |
| Narciclasine (Aglycone) | Narcissus incomparabilis 'Helios' | 200 mg/kg | Exceptionally high content found during the flowering stage in March. nih.gov |
| Narciclasine (Aglycone) | Typical Narcissus species | 100 - 120 mg/kg | Common range found in fresh bulbs. nih.gov |
| Narciclasine (Aglycone) | Zephyranthes flava | ~135 mg/kg | High concentration for a non-Narcissus species. nih.gov |
| Narciclasine (Aglycone) | Other Amaryllidaceae (e.g., Lycoris, Haemanthus) | < 50 mg/kg | Generally lower content compared to Narcissus. nih.gov |
Research indicates that alkaloid content can be influenced by the plant's life cycle. For instance, the narciclasine content in the bulbs of Narcissus incomparabilis was found to be highest during the flowering stage. nih.gov This variability is a critical consideration for the targeted isolation of these compounds for research purposes.
Methodologies for Research-Scale Isolation and Purification
The isolation of Narciclasine-4-O-β-D-glucopyranoside from plant material for research follows a multi-step process typical for natural product chemistry. The general workflow involves extraction, fractionation, and final purification using chromatographic techniques.
Extraction : The process usually begins with the collection of fresh plant material, most commonly the bulbs, where alkaloids are typically stored. nih.govoup.com This material is minced and extracted with a polar solvent, such as methanol (B129727) or ethanol, to draw out the glycosylated alkaloids. nih.gov
Fractionation : The crude extract is a complex mixture of numerous compounds. To simplify it, a liquid-liquid partitioning process is employed. For instance, the extract might be partitioned between water and a series of organic solvents of increasing polarity. In the isolation of the related narciclasine-4-O-β-D-xylopyranoside from Zephyranthes minuta, an n-butanol fraction was found to contain the active glycosidic alkaloids. sci-hub.sefao.org
Purification : The enriched fraction undergoes further separation using various chromatographic methods. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column, is a powerful tool for the final purification of individual glycosides from the complex mixture, yielding the pure compound for structural analysis. nih.gov
Advanced Spectroscopic and Analytical Techniques in Structural Elucidation
Determining the precise chemical structure of a complex natural product like Narciclasine-4-O-β-D-glucopyranoside requires a combination of sophisticated analytical methods.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the structure of glycosides. nih.govresearchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its molecular formula (C₂₀H₂₃NO₁₂ for Narciclasine-4-O-β-D-glucopyranoside). medchemexpress.comimmunomart.com Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the pieces. For a glycoside, this typically shows a characteristic loss of the sugar moiety (a loss of 162 Da for a hexose (B10828440) like glucose), which helps to identify the masses of both the aglycone (narciclasine) and the sugar component. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR : Identifies all the hydrogen atoms in the molecule, their chemical environments, and their proximity to other hydrogens. For the glycoside, a key signal is the "anomeric proton" on the sugar, whose coupling constant (J value) helps determine the stereochemistry of the glycosidic linkage. figshare.com
¹³C NMR and DEPT : Reveal the number and type of carbon atoms (CH, CH₂, CH₃, or quaternary). figshare.com
2D NMR Techniques : These experiments show correlations between atoms, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) : Shows which protons are coupled (i.e., adjacent to each other). figshare.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms. figshare.com
HMBC (Heteronuclear Multiple Bond Correlation) : Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is vital for connecting the sugar unit to the aglycone, by observing a correlation from the anomeric proton of the glucose to the carbon atom of narciclasine at the point of attachment (C-4). figshare.comresearchgate.net
Establishing the correct three-dimensional arrangement (stereochemistry) of the molecule is a critical final step.
Aglycone Stereochemistry : The absolute stereochemistry of the narciclasine core was unambiguously determined through X-ray crystallographic analysis of a derivative (tetraacetate) in the early 1970s. nih.gov This foundational work provides the stereochemical reference for all naturally derived narciclasine compounds.
Glycosidic Linkage : The stereochemistry of the bond connecting the sugar to the aglycone is determined using NMR. The β-configuration of the glycosidic linkage is typically established by a large coupling constant (around J = 7-8 Hz) for the anomeric proton (H-1') in the ¹H NMR spectrum. figshare.com Further confirmation can be obtained from a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, which shows through-space correlations between protons that are close to each other, confirming the spatial relationship between the sugar and the aglycone. figshare.comresearchgate.net
Sugar Identity : The identity of the sugar as D-glucose is presumed based on its widespread prevalence in nature and confirmed by comparing its NMR spectral data with that of authentic standards.
Biosynthetic Pathways and Metabolic Engineering Research of Narciclasine 4 O β D Glucopyranoside
Elucidation of Narciclasine (B1677919) Biosynthesis from Precursorsnih.govmedchemexpress.comresearchgate.netnih.gov
The biosynthesis of narciclasine, like other Amaryllidaceae alkaloids, begins with the aromatic amino acids phenylalanine and tyrosine. horizonepublishing.comresearchgate.net Tracer studies have been fundamental in outlining the pathway, which is now being further elucidated through molecular and systems biology approaches. horizonepublishing.comresearchgate.net The entire process involves a series of enzymatic conversions to build the complex isocarbostyril core of narciclasine.
The assembly of the foundational precursor of Amaryllidaceae alkaloids, norbelladine (B1215549), requires two distinct pathways originating from phenylalanine and tyrosine. nih.govdavuniversity.org
Phenylalanine-derived component : Phenylalanine serves as the starting point for the synthesis of 3,4-dihydroxybenzaldehyde (B13553). nih.gov This conversion proceeds through the general phenylpropanoid pathway. The initial step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . nih.gov The pathway continues with the hydroxylation of trans-cinnamic acid to 4-hydroxycinnamic acid by cinnamate 4-hydroxylase (C4H/CYP73A1) . nih.govresearchgate.net Subsequent steps lead to 3,4-dihydroxybenzaldehyde, which provides the C6-C1 aromatic unit of the alkaloid backbone. nih.gov
Tyrosine-derived component : Tyrosine provides the C6-C2N portion of the alkaloid structure. researchgate.net It is converted to tyramine (B21549) through a decarboxylation reaction catalyzed by tyrosine decarboxylase (TYDC) . nih.govresearchgate.net
The condensation of tyramine and 3,4-dihydroxybenzaldehyde is the convergent step that forms the common precursor, norbelladine. nih.govresearchgate.net
The formation of the narciclasine skeleton from its primary precursors involves several key intermediates and enzymatic reactions. Following the initial condensation of tyramine and 3,4-dihydroxybenzaldehyde to form a Schiff base, a reductase generates the central precursor, norbelladine. nih.gov
A critical subsequent step is the regiospecific O-methylation of norbelladine at the 4'-hydroxyl group to produce 4'-O-methylnorbelladine. nih.govresearchgate.net This reaction is catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) . nih.govnih.gov 4'-O-methylnorbelladine is a pivotal branch-point intermediate, standing as the last common precursor before the pathway diverges towards the various Amaryllidaceae alkaloid structural types, including the crinine-type, lycorine-type, and galanthamine-type alkaloids. nih.gov
The biosynthesis of narciclasine proceeds from 4'-O-methylnorbelladine through a para-para' oxidative carbon-carbon coupling, which leads to the crinine-type skeleton. nih.govrsc.orgnih.gov This cyclization results in the formation of intermediates such as vittatine (B12792242) and 11-hydroxyvittatine. nih.govnih.gov The pathway from 11-hydroxyvittatine to narciclasine is proposed to involve a series of reactions, including a retro-Prins reaction, which results in the cleavage of a carbon-carbon bond and rearrangement of the skeleton to form the characteristic isocarbostyril core of narciclasine. nih.gov This transformation involves the late elimination of two carbon atoms. rsc.org
Table 1: Key Intermediates and Enzymes in Narciclasine Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |
| trans-Cinnamic acid | Cinnamate 4-hydroxylase (CYP73A1) | 4-Hydroxycinnamic acid |
| Tyrosine | Tyrosine decarboxylase (TYDC) | Tyramine |
| 3,4-Dihydroxybenzaldehyde + Tyramine | Norbelladine synthase (NBS) / Reductase | Norbelladine |
| Norbelladine | Norbelladine 4'-O-methyltransferase (N4OMT) | 4'-O-methylnorbelladine |
| 4'-O-methylnorbelladine | Cytochrome P450 (e.g., CYP96T) | Vittatine / 11-Hydroxyvittatine |
| 11-Hydroxyvittatine | Putative enzymes (e.g., involving retro-Prins reaction) | Narciclasine |
Glycosylation Mechanisms and Glycosyltransferases in Narciclasine-4-O-β-D-glucopyranoside Formation
Glycosylation is a common modification in plant secondary metabolism, often affecting the solubility, stability, and biological activity of compounds. The existence of Narciclasine-4-O-β-D-glucopyranoside, which has been isolated from Pancratium maritimum, confirms that narciclasine undergoes glycosylation in nature. medchemexpress.comimmunomart.com
The formation of this glycoside involves the transfer of a glucose molecule to the hydroxyl group at the C-4 position of the narciclasine core. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) . While the existence of this enzymatic activity is evident from the isolation of the final product, the specific glycosyltransferase responsible for the 4-O-glucosylation of narciclasine has not yet been isolated and characterized in the scientific literature.
Further evidence for glycosylation at this position comes from the characterization of a related compound, narciclasine-4-O-β-D-xylopyranoside, from the plant Zephyranthes minuta. nih.gov The presence of different sugar moieties at the same position suggests that plants in the Amaryllidaceae family may possess a range of glycosyltransferases capable of modifying the narciclasine skeleton. Additionally, other narciclasine glycosides, such as kalbreclasine (B1216111) (narciclasine-2-O-β-d-glucopyranoside), have been identified, indicating that multiple hydroxyl groups on the narciclasine core are accessible to glycosylating enzymes. nih.gov
Strategies for Enhancing Narciclasine-4-O-β-D-glucopyranoside Production via Metabolic Engineeringresearchgate.net
The potent biological activity and complex structure of narciclasine and its derivatives make them attractive targets for production enhancement through biotechnological methods. horizonepublishing.com Metabolic engineering offers a promising alternative to reliance on plant extraction or complex chemical synthesis.
Enhancing the production of narciclasine glycosides in their native plant producers involves the manipulation of the underlying biosynthetic pathway. researchgate.net A prerequisite for this is the identification of all the genes encoding the biosynthetic enzymes. horizonepublishing.com Systems biology approaches, combining transcriptomics, proteomics, and metabolomics, are powerful tools for discovering these genes by correlating gene expression patterns with metabolite accumulation. nih.govbiorxiv.org
Once identified, key strategies for enhancing production include:
Upregulation of precursor supply: Engineering the primary metabolic pathways, such as the shikimate pathway, can increase the availability of phenylalanine and tyrosine, thereby enhancing the production of all downstream alkaloids. researchgate.net
Co-expression of pathway genes: The coordinated expression of multiple biosynthetic genes, potentially guided by a shared transcription factor, can create a more efficient metabolic channel. nih.gov
Engineering glycosyltransferases: Once the specific UGT responsible for forming Narciclasine-4-O-β-D-glucopyranoside is identified, its expression could be enhanced to increase the conversion of narciclasine to its glycosylated form.
An alternative to engineering plants is the heterologous production of these compounds in microbial fermentation systems, such as Escherichia coli or yeast. horizonepublishing.com This approach offers the potential for scalable, controlled, and sustainable production.
Chemoenzymatic Synthesis: This strategy combines biological and chemical steps. A key application has been the use of recombinant E. coli strains that overexpress specific enzymes, such as toluene (B28343) dioxygenase (TDO). researchgate.netresearchgate.net These biocatalysts can convert simple aromatic precursors, like bromobenzene (B47551), into valuable and enantiomerically pure chiral intermediates (cis-dihydrodiols). researchgate.netnih.gov These intermediates then serve as advanced starting materials for a more efficient chemical synthesis of the narciclasine core. researchgate.netnih.gov Fed-batch fermentation protocols have been optimized to achieve high cell densities and improve the productivity of this biocatalytic step. researchgate.net
Heterologous Biosynthesis: The ultimate goal is to reconstruct the entire biosynthetic pathway in a microbial host. horizonepublishing.commpg.de This involves identifying and transferring all the necessary plant genes into a suitable microbe. Significant challenges remain, including ensuring a sufficient supply of the plant-specific precursors (tyramine and 3,4-dihydroxybenzaldehyde) and preventing the diversion of biosynthetic intermediates by the host's native metabolic enzymes. mpg.de Success in this area would enable the de novo synthesis of narciclasine and its derivatives from simple carbon sources like glucose. mpg.de Subsequent introduction of a characterized glycosyltransferase gene would allow for the specific production of Narciclasine-4-O-β-D-glucopyranoside in a single fermentation process.
Chemical Synthesis, Semi Synthesis, and Derivative Research of Narciclasine 4 O β D Glucopyranoside
Total Synthesis Approaches to the Narciclasine (B1677919) Core Structure
The synthesis of the narciclasine core is a formidable challenge due to the densely functionalized and stereochemically complex phenanthridone skeleton. Chemists have devised multiple innovative strategies to construct this framework.
The total synthesis of narciclasine has been a long-standing goal, attracting numerous research groups. Early successes laid the groundwork for more advanced and efficient routes. A key challenge is the construction of the fused BC ring system with precise control over the stereochemistry of the hydroxyl groups. nih.gov
Several distinct and effective strategies have emerged:
Biocatalytic Approaches: One powerful method utilizes enzymatic dioxygenation of aromatic precursors. nih.gov For instance, the chemoenzymatic oxidation of ortho-dibromobenzene using toluene (B28343) dioxygenase expressed in a recombinant E. coli strain can produce a cis-dihydrodiol as a single enantiomer, providing a valuable chiral building block for the C-ring. nih.gov
Photocyclization: An enantioselective total synthesis of (+)-narciclasine was achieved featuring a stereo- and regiocontrolled aryl enamide photocyclization. nih.govcapes.gov.br This key step constructs an advanced intermediate with the trans-fused BC ring system characteristic of narciclasine. nih.gov
Chemical Dearomatization: A more recent approach accomplishes the total synthesis of both lycoricidine (B35470) and narciclasine through the chemical dearomative dihydroxylation of bromobenzene (B47551). nih.gov This method leads to a key biaryl dihydrodiol intermediate, which is converted to narciclasine via a late-stage, amide-directed C-H hydroxylation. nih.gov
These diverse approaches highlight the creativity in modern organic synthesis and provide pathways to access the narciclasine core for further derivatization.
Controlling the absolute and relative stereochemistry of the multiple chiral centers in the narciclasine core is paramount. Synthetic strategies have incorporated sophisticated methods to achieve this.
Substrate and Reagent Control: The stereocontrolled installation of hydroxyl functions around the C-ring is a principal hurdle. nih.gov In one approach, the stereocontrolled formation of a hindered epoxide from O-isopropylidene-protected 4-aminocyclohexenol was a critical sequence, involving controlled bromohydration and base-promoted ring closure. tdl.org
Enzymatic Resolution: Biocatalytic methods provide inherent stereoselectivity. The use of toluene dioxygenase to create cis-diols from aromatic precursors is a hallmark of this approach, establishing the correct stereochemistry early in the synthesis. nih.gov
Asymmetric Reactions: The nitroso Diels-Alder reaction has been employed to install heteroatoms at C-2 and C-5 with the correct stereochemical configuration. nih.gov The facial selectivity in this reaction is often directed by a bulky protecting group, such as an acetonide, which blocks the dienophile's approach from one face. nih.gov Furthermore, an asymmetric cycloaddition of a diene to a camphor-based chloronitroso has been used to generate an enantiopure aminocyclohexenol intermediate. tdl.org
A summary of key stereoselective methods is presented below.
| Method | Key Transformation | Purpose | Reference |
|---|---|---|---|
| Enzymatic Dihydroxylation | Oxidation of bromobenzene or ortho-dibromobenzene | Creates a chiral cis-diol building block for the C-ring. | nih.govnih.gov |
| Aryl Enamide Photocyclization | Stereo- and regiocontrolled cyclization | Constructs the trans-fused BC ring system. | nih.gov |
| Nitroso Diels-Alder Reaction | Cycloaddition of a dienophile to a diene | Installs nitrogen and oxygen functionalities with correct stereochemistry. | nih.gov |
| Directed Epoxidation/Coupling | Stereocontrolled epoxide formation and SnCl₄-catalyzed coupling | Forms the fused BC ring system from an acyclic precursor. | tdl.org |
Semi-Synthesis Strategies for Narciclasine-4-O-β-D-glucopyranoside and Analogues
While total synthesis provides access to the core aglycone, semi-synthesis starting from naturally sourced narciclasine is a practical approach for preparing derivatives like Narciclasine-4-O-β-D-glucopyranoside. This compound is known to be a natural product isolated from plants such as Pancratium maritimum. medchemexpress.com
The synthesis of a specific glycoside like Narciclasine-4-O-β-D-glucopyranoside from the narciclasine aglycone requires a regioselective method to attach the glucose moiety to the C4 hydroxyl group, differentiating it from the other hydroxyls on the molecule. While specific literature on the semi-synthesis of this exact glucoside is sparse, general methods for regioselective glycosylation are well-established and applicable.
Organoboron reagents are particularly effective for such transformations. elsevierpure.com These reagents can reversibly bind to cis-1,2- or 1,3-diols under mild conditions, forming a temporary boronic ester that masks these positions. elsevierpure.comnih.gov This transient protection strategy allows a glycosyl donor to react with a remaining, un-complexed hydroxyl group. ndl.go.jp For narciclasine, which contains a trans-diol and other hydroxyl groups, this approach could potentially be adapted to achieve selective glycosylation at the desired C4 position by carefully choosing the boronic acid and reaction conditions.
A significant challenge in the clinical development of narciclasine is its poor water solubility, which complicates administration and can lead to unfavorable pharmacokinetics. tdl.orgresearchgate.net Chemical modification to create more soluble prodrugs is a key strategy to overcome this limitation. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. researchgate.netnih.gov
Researchers have explored several prodrug strategies for narciclasine:
Phosphate (B84403) Esters: One approach involves converting narciclasine into more soluble cyclic phosphate compounds. google.com The reaction of narciclasine with tetrabutylammonium (B224687) dihydrogen phosphate and dicyclohexylcarbodiimide (B1669883) yields a phosphate ester prodrug, which can be converted to various salt forms, such as sodium narcistatin, to further enhance solubility. google.com
Ester Prodrugs: The synthesis of various ester prodrugs of narciclasine has been pursued with the goal of creating a water-soluble derivative. tdl.orgresearchgate.net
The glycosylation of a drug is another well-known prodrug strategy. rsc.org The addition of a sugar moiety, such as glucose, typically increases the aqueous solubility of the parent compound. rsc.org Therefore, Narciclasine-4-O-β-D-glucopyranoside can be considered a natural prodrug of narciclasine. The glycosidic bond can be cleaved by glycosidase enzymes that may be present at higher concentrations in specific tissues, such as tumors, potentially leading to targeted drug release. rsc.org
Design and Synthesis of Narciclasine-4-O-β-D-glucopyranoside Derivatives and Analogues for Mechanistic Studies
To understand the mechanism of action and explore the structure-activity relationship (SAR) of narciclasine, researchers have designed and synthesized a variety of analogues. These studies often involve semi-synthesis starting from natural narciclasine. nih.govacs.org While many of these are not derivatives of the glucoside itself, they are analogues of the parent compound and provide critical insights.
Modifications have been made at various positions on the narciclasine scaffold:
C-1 and C-6 Modifications: In one study, natural narciclasine was protected and converted to its C-1 enol derivative. nih.gov Attempts to use this for cross-coupling reactions at C-1 unexpectedly led to a triflate at C-6, which was then successfully coupled with various functional groups. nih.gov This work highlights the unique reactivity of the narciclasine core.
C-10 Modifications: A chemoenzymatic synthesis of 10-benzyloxy narciclasine was accomplished to evaluate the effect of substitution in this region. google.com
Ring A Modifications: Analogues of (±)-trans-dihydronarciclasine have been prepared with additional methoxy (B1213986) groups on ring A to study their anticancer activity. acs.org
These studies have revealed that many chemical modifications to the narciclasine backbone lead to compounds with weaker activity or a complete loss of antiproliferative effects. nih.gov However, some semi-synthetic derivatives have shown enhanced in vivo antitumor activity compared to the parent compound, demonstrating the value of this research in developing potentially superior therapeutic agents. acs.orgnih.gov The insights gained from these analogues help to define the minimum pharmacophore required for biological activity and guide the design of future derivatives. nih.gov
Introduction of Modifications at Specific Positions (e.g., R1, R2, R3, R4, R5)
Modifications to the core structure of narciclasine are a key strategy for developing new analogues with potentially improved properties. Research has focused on altering substituents at various positions on the phenanthridinone skeleton. Although the literature on derivatives of narciclasine is less extensive than that for its counterpart, pancratistatin, several synthetic efforts have been reported. mdpi.comnih.gov
A notable example is the total synthesis of a C-1 narciclasine homologue, 1-methoxycarbonyl narciclasine. mdpi.comnih.gov This was achieved through a 15-step chemoenzymatic process. The convergent synthetic strategy involved the separate preparation of precursors for the A-ring and C-ring, which were later combined to form the B-ring. mdpi.com Key steps in this synthesis include:
Enzymatic Dihydroxylation : A recombinant E. coli strain overexpressing toluene dioxygenase was used for the oxidative de-aromatization of ortho-dibromobenzene to create the C-ring precursor with the correct stereochemistry at the C-3 and C-4 positions. mdpi.comnih.gov
Nitroso Diels–Alder Reaction : This reaction installed the heteroatoms at C-2 and C-5 in the correct stereochemical configuration. mdpi.comnih.gov
Intramolecular Heck Cyclization : This reaction formed the crucial C10a-C10b bond, completing the core backbone of the narciclasine molecule. mdpi.comnih.gov
This strategic approach allows for the introduction of modifications, such as the methoxycarbonyl group at the C-1 position. mdpi.com Other research has explored analogues like 10-aza-narciclasine, which demonstrated biological activity comparable to the natural product. mdpi.comnih.gov These synthetic endeavors are critical for building a deeper understanding of how modifications at specific positions on the narciclasine scaffold influence its biological profile.
| Derivative | Position of Modification | Key Synthetic Steps | Reference |
|---|---|---|---|
| 1-Methoxycarbonyl narciclasine | C-1 | Enzymatic dihydroxylation, Nitroso Diels-Alder reaction, Intramolecular Heck cyclization | mdpi.comnih.gov |
| 10-Aza-narciclasine | N-10 | Reported as a synthetic analogue with significant activity. | mdpi.comnih.gov |
Rational Design of Glycosidic Analogues (e.g., Narciclasine-4-O-β-D-xylopyranoside)
The glycosidic moiety is a critical component of Narciclasine-4-O-β-D-glucopyranoside, and the rational design of analogues often involves modifying this sugar group or its attachment point. The discovery of naturally occurring glycosidic derivatives provides a foundation for these design efforts.
A key example is Narciclasine-4-O-β-D-xylopyranoside , a new narciclasine glycoside that was isolated and characterized from Zephyranthes minuta. nih.gov This compound is a direct analogue of Narciclasine-4-O-β-D-glucopyranoside, differing only in the nature of the sugar attached at the C-4 oxygen—a xylose instead of a glucose. The structure of this new compound was established through spectroscopic analysis. nih.gov
The existence of other natural derivatives further informs the rational design process. For instance, kalbreclasine (B1216111) (narciclasine-2-O-β-d-glucopyranoside) was isolated from Haemanthus kalbreyeri. nih.gov This compound features the same glucose moiety but is attached at the C-2 position instead of the C-4 position. nih.gov The discovery of these structural variants highlights that both the type of sugar and its linkage position on the narciclasine core are key variables for synthetic chemists to explore in the design of new analogues. nih.govnih.gov
| Compound Name | Glycosidic Moiety | Attachment Position | Natural Source | Reference |
|---|---|---|---|---|
| Narciclasine-4-O-β-D-glucopyranoside | β-D-glucopyranose | C-4 | Pancratium maritimum | medchemexpress.com |
| Narciclasine-4-O-β-D-xylopyranoside | β-D-xylopyranose | C-4 | Zephyranthes minuta | nih.gov |
| Kalbreclasine (Narciclasine-2-O-β-d-glucopyranoside) | β-D-glucopyranose | C-2 | Haemanthus kalbreyeri | nih.gov |
Mechanistic Pharmacological Investigations and Cellular Targets of Narciclasine 4 O β D Glucopyranoside
Antineoplastic Mechanisms of Action
The anticancer effects of narciclasine (B1677919) are attributed to its ability to interfere with fundamental cellular processes, including protein synthesis and cytoskeletal dynamics, ultimately leading to cell growth inhibition and, in some cases, apoptosis.
A primary and well-established mechanism of narciclasine is the potent inhibition of protein biosynthesis. thieme-connect.com Early studies identified that narciclasine specifically targets the eukaryotic ribosome. nih.gov Its site of action is the 60S ribosomal subunit, which is the large subunit responsible for catalyzing peptide bond formation. thieme-connect.comscilit.com By binding to the 60S subunit, narciclasine effectively blocks the peptidyl transferase center, thereby inhibiting peptide bond formation and halting the elongation step of translation. nih.gov This leads to a marked impairment of protein synthesis, which is a critical process for the proliferation and survival of cancer cells. nih.gov The targeting of the 60S subunit has been confirmed in various cell-free systems and is considered a key component of the compound's cytotoxic activity. thieme-connect.comnih.gov
Narciclasine profoundly impacts the organization and dynamics of the actin cytoskeleton, a network essential for cell shape, motility, and division. nih.govnih.gov Its interference with the cytoskeleton is a key aspect of its cytostatic (cell growth-inhibiting) activity. thieme-connect.com
A critical mechanism by which narciclasine disrupts the actin cytoskeleton is through the potent activation of the RhoA/Rho kinase/LIM kinase/cofilin signaling pathway. nih.govmedchemexpress.comtocris.com Narciclasine has been shown to greatly increase the activity of the small GTPase RhoA. thieme-connect.comnih.gov Activated RhoA, in turn, stimulates Rho kinase, which then phosphorylates and activates LIM kinase. LIM kinase subsequently phosphorylates and inactivates cofilin, an actin-depolymerizing factor. The inactivation of cofilin prevents the breakdown of actin filaments, leading to their accumulation and stabilization. nih.gov
| Component | Effect of Narciclasine | Downstream Consequence |
|---|---|---|
| GTPase RhoA | Greatly increased activity | Activation of Rho Kinase |
| Rho Kinase (ROCK) | Activation | Phosphorylation/Activation of LIM Kinase |
| LIM Kinase | Activation | Phosphorylation/Inactivation of Cofilin |
| Cofilin | Inactivation | Decreased actin filament depolymerization |
The culmination of activating the RhoA signaling cascade is the pronounced formation of actin stress fibers. thieme-connect.comnih.gov By inhibiting cofilin-mediated depolymerization, narciclasine promotes the assembly and stabilization of contractile actin-myosin filaments, which manifest as prominent stress fibers within the cell. nih.gov This rigidifies the cellular structure, impairs cytokinesis (the final stage of cell division), and disrupts cell motility, thereby contributing to the compound's potent antiproliferative effects observed in cancer cell models, such as glioblastoma. thieme-connect.comnih.gov The induction of these stress fibers occurs in a RhoA-dependent manner. medchemexpress.com
While the primary effects of narciclasine at lower concentrations are cytostatic, it can induce apoptosis, or programmed cell death, at higher concentrations (≥200 nM). nih.gov The pro-apoptotic effects of narciclasine are multifaceted, involving the activation of key cell death signaling cascades. tocris.com Research indicates that narciclasine can trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways in cancer cells, while notably sparing normal fibroblasts. tocris.com The activation of these pathways ultimately converges on the executioner caspases, leading to the systematic dismantling of the cell. nih.gov However, it has been noted that in some cancer cells, such as glioblastoma, narciclasine impairs growth by significantly reducing mitotic rates without inducing apoptosis. nih.gov
Apoptosis Induction Pathways
Death Receptor Pathway Activation
Research has demonstrated that narciclasine activates the extrinsic apoptotic pathway, also known as the death receptor pathway. nih.gov This pathway is initiated by the binding of ligands to death receptors on the cell surface, which belong to the tumor necrosis factor (TNF) receptor superfamily. nih.gov
In studies using human cancer cell lines, narciclasine treatment was shown to induce the formation of the Death-Inducing Signaling Complex (DISC). Specifically, in PC-3 prostate cancer and MCF-7 breast cancer cells, narciclasine promoted the recruitment of caspase-8 to the death receptors Fas (also known as APO-1 or CD95) and Death Receptor 4 (DR4). nih.gov This recruitment is a critical step that leads to the activation of initiator caspases, such as caspase-8 and caspase-10, which in turn activate a cascade of executioner caspases that dismantle the cell. nih.gov The activation of this pathway underscores a key mechanism for narciclasine's selective cytotoxicity towards cancer cells. nih.gov
Mitochondrial-Mediated Apoptosis Mechanisms
In addition to the death receptor pathway, narciclasine can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. nih.gov A crucial event in this pathway is the Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.gov
One of the key molecules released is cytochrome c. nih.gov Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates caspase-9, another initiator caspase. Studies have shown that treatment with narciclasine leads to the release of cytochrome c from the mitochondria into the cytoplasm in certain cancer cell types. nih.gov This release is often accompanied by the loss of the mitochondrial membrane potential (ΔΨm), indicating mitochondrial dysfunction. nih.gov The involvement of the mitochondrial pathway appears to be cell-type specific, suggesting that narciclasine can induce apoptosis through different routes depending on the cellular context. nih.gov
Impact on Cancer Cell Proliferation and Migration in Mechanistic Studies
Narciclasine demonstrates a potent ability to inhibit the proliferation of a wide array of cancer cells, often at nanomolar concentrations. nih.gov This anti-proliferative effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, narciclasine has been shown to significantly impede cancer cell migration, a critical step in tumor metastasis. nih.govnih.gov
In esophageal cancer cells, narciclasine treatment was found to inhibit both proliferation and migration by affecting the focal adhesion kinase (FAK) signaling pathway. nih.gov In gastric cancer cell lines, it dose-dependently and time-dependently inhibited proliferation while showing significantly less toxicity to normal gastric mucosal cells. nih.gov Similarly, in oral cancer models, narciclasine exhibited a dose-dependent anti-metastatic effect at non-cytotoxic concentrations. nih.gov
Table 1: Effect of Narciclasine on Cancer Cell Proliferation and Migration
| Cell Line Type | Observed Effect | Key Pathway(s) Involved | Reference |
|---|---|---|---|
| Gastric Cancer (BGC-823, SGC-7901) | Inhibition of proliferation, induction of autophagy-dependent apoptosis. | Akt/mTOR | nih.gov |
| Oral Cancer (SAS, SCC-47) | Inhibition of migration and metastasis. | ERK, Cathepsin B | nih.gov |
| Esophageal Cancer | Inhibition of proliferation and migration. | FAK/JNK, p38 | nih.gov |
| Primary Effusion Lymphoma (PEL) | Preferential cytotoxicity, cell cycle arrest. | Not specified | nih.gov |
Role of Cathepsin B and Extracellular Signal–Related Kinase (ERK) Pathways in Metastasis Inhibition (Oral Cancer Models)
Metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in cancer patients. This process involves the degradation of the extracellular matrix, which is facilitated by proteases such as cathepsins. nih.gov Research in oral cancer cell lines has elucidated a specific mechanism by which narciclasine inhibits metastasis. nih.gov
The study found that narciclasine's anti-metastatic effects are mediated by its regulation of Cathepsin B (CTSB) and the Extracellular Signal–Related Kinase (ERK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov Treatment with narciclasine was shown to downregulate the expression of CTSB. nih.gov Furthermore, narciclasine regulated MAPK pathways, and the use of an ERK inhibitor in combination with narciclasine demonstrated that the ERK pathway is directly involved in the inhibition of metastasis. nih.gov These findings identify CTSB and the ERK pathway as crucial targets of narciclasine in preventing the metastatic spread of oral cancer. nih.gov
Anti-inflammatory Mechanisms
Beyond its well-documented anticancer properties, narciclasine possesses significant anti-inflammatory capabilities. thieme-connect.comnih.gov Inflammation is a critical component of many diseases and can also contribute to the tumor microenvironment. Narciclasine exerts its anti-inflammatory effects by modulating the function of endothelial cells and regulating key inflammatory signaling pathways and the production of inflammatory mediators. nih.gov
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, NO, IL-6, IL-18, PGE2)
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines and mediators. Narciclasine has been shown to effectively suppress the production of several of these key molecules. In models of sepsis and in activated macrophages, narciclasine treatment reduces the expression and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO). thieme-connect.comnih.gov
In a murine peritonitis model, narciclasine administration led to reduced expression of pro-inflammatory cytokines. nih.gov In studies focusing on neuroinflammation, narciclasine was found to inhibit the over-expression of pro-inflammatory factors in microglia. nih.gov This ability to control the cytokine storm associated with severe inflammation highlights its therapeutic potential in inflammatory conditions. nih.govnih.gov
Table 2: Regulation of Pro-inflammatory Mediators by Narciclasine
| Mediator | Model System | Effect | Reference |
|---|---|---|---|
| TNF-α | LPS-activated murine macrophages, Sepsis models | Suppression/Reduction | thieme-connect.comnih.gov |
| IL-6 | Sepsis models | Reduction | nih.gov |
| NO | Murine macrophage cell line (RAW264.7) | Inhibition | thieme-connect.com |
| Pro-inflammatory Cytokines (general) | Murine peritonitis model | Reduced expression | nih.gov |
Modulation of Key Signaling Cascades in Inflammation
The anti-inflammatory actions of narciclasine are rooted in its ability to interfere with crucial intracellular signaling cascades that orchestrate the inflammatory response. One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a master regulator of genes involved in inflammation and immunity.
Studies in cultured endothelial cells revealed that narciclasine blocks several key steps in the NF-κB activation cascade, including the nuclear translocation of the p65 subunit and the phosphorylation and degradation of its inhibitor, IκBα. nih.gov This inhibitory effect on NF-κB signaling was linked to a narciclasine-triggered loss of TNF Receptor 1 (TNFR1) from the cell surface, effectively preventing the cell from responding to the pro-inflammatory cytokine TNF-α. nih.gov Additionally, in models of neuroinflammation, narciclasine was shown to down-regulate the Akt/IKK/NF-κB and JNK signaling pathways. nih.gov In silico studies further support that narciclasine can effectively bind to multiple protein targets within the Lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) signaling pathway, which is critical in the inflammatory response to bacterial endotoxins. nih.gov
Akt/IKK/NF-κB Pathway Downregulation
Research has demonstrated that narciclasine can inhibit neuroinflammation by down-regulating the Akt/IκB kinase (IKK)/NF-κB signaling pathway. nih.govresearchgate.net In experimental models, narciclasine has been shown to suppress the over-expression of pro-inflammatory factors by interfering with this pathway. nih.gov The mechanism involves the direct inhibition of the catalytic activity of IKKα/β, which are crucial kinases that phosphorylate IκB, leading to its degradation and the subsequent activation of NF-κB. researchgate.netnih.gov By preventing the activation of NF-κB, narciclasine effectively reduces the transcription of pro-inflammatory genes. nih.gov
JNK Signaling Pathway Modulation
Narciclasine also exerts its anti-inflammatory effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov Studies have shown that narciclasine treatment leads to a decrease in the phosphorylation of JNK in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net This inhibition of the JNK pathway contributes to the suppression of pro-inflammatory cytokine production and has been linked to protective effects in models of acute myocardial injury. researchgate.net The regulation of the JNK pathway appears to be a significant mechanism through which narciclasine mitigates inflammatory responses. nih.govnih.gov
AMP-Activated Protein Kinase (AMPK) Pathway Activation
The activation of the AMP-activated protein kinase (AMPK) pathway is another important mechanism of action for narciclasine. nih.gov AMPK is a critical sensor of cellular energy status, and its activation can influence a variety of metabolic processes, including the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP. nih.govfrontiersin.org In the context of cancer research, narciclasine has been found to induce autophagy-dependent apoptosis in triple-negative breast cancer cells by regulating the AMPK-ULK1 signaling axis. nih.gov This suggests that narciclasine can stimulate AMPK, leading to downstream effects that promote cellular homeostasis and programmed cell death in pathological conditions. nih.gov
Inhibition of Microglial Activation in Neuroinflammation Models
Neuroinflammation is characterized by the activation of microglia, the resident immune cells of the central nervous system. translucencebio.comyoutube.com Over-activated microglia can release a plethora of neurotoxic factors, contributing to the pathogenesis of neurodegenerative diseases. researchgate.netnih.gov Narciclasine has demonstrated a notable ability to inhibit the activation of microglial cells in neuroinflammation models. nih.govresearchgate.net
In studies using LPS-induced neuroinflammation in BV-2 microglial cells, narciclasine was shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). researchgate.net Concurrently, it promoted the expression of anti-inflammatory cytokines like IL-10 and TGF-β1. researchgate.net Furthermore, in animal models, narciclasine treatment reduced the expression of microglial markers like Iba-1 in the brain, providing in vivo evidence of its inhibitory effect on microglial activation. researchgate.nettranslucencebio.com
| Effect of Narciclasine on Inflammatory Mediators in LPS-Stimulated Microglia | | :--- | :--- | | Pro-inflammatory Factors (Inhibited) | TNF-α, IL-6, IL-18, NO, PGE2, iNOS, COX-2 | | Anti-inflammatory Cytokines (Promoted) | IL-10, TGF-β1 |
Interaction with Toll-like Receptor 4 (TLR4) Pathway Components
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates the innate immune response upon recognizing ligands such as LPS. nih.gov The activation of TLR4 on microglia is a critical step in the neuroinflammatory cascade. nih.gov Research suggests that narciclasine can exert its anti-inflammatory effects by modulating the TLR4 signaling pathway. One study indicated that narciclasine's anti-inflammatory action is achieved by activating the TLR4/NF-κB/COX-2 signaling pathway. researchgate.net This indicates a complex interaction with the pathway that ultimately leads to a reduction in the inflammatory response.
Antiviral Mechanisms
In addition to its anti-inflammatory properties, narciclasine has been investigated for its antiviral activity against a range of viruses. researchgate.net
Inhibition of Viral Replication and Spread (e.g., Vaccinia Virus)
Recent studies have highlighted the potential of narciclasine as an inhibitor of poxviruses, using the vaccinia virus (VACV) as a representative model. nih.govmednexus.orgnih.gov Research has demonstrated that narciclasine can effectively block VACV infection, specifically by disrupting the formation of the extracellular enveloped virus (EEV), which is essential for the spread of the virus from cell to cell. nih.govmednexus.org
Role of RhoA Signaling Pathway Activation in Antiviral Activity
Recent studies have highlighted the antiviral potential of narciclasine, the aglycone of Narciclasine-4-O-β-D-glucopyranoside, particularly against poxviruses like vaccinia virus (VACV). acs.orgnih.gov The primary mechanism underlying this activity is the activation of the RhoA signaling pathway. acs.orgnih.gov
The RhoA pathway is a critical regulator of the actin cytoskeleton. acs.org Some viruses, including VACV, are known to suppress RhoA signaling to facilitate their morphogenesis and the formation of actin tails necessary for the production of extracellular enveloped virus (EEV), a key form for viral spread. acs.org
Research has demonstrated that narciclasine treatment leads to a significant activation of RhoA in host cells. acs.org This activation of RhoA by narciclasine disrupts the cytoskeletal dynamics that are essential for viral replication and propagation. acs.org Specifically, narciclasine-induced RhoA activation has been shown to inhibit the formation of VACV-induced actin tails and reduce the production of EEV in a dose-dependent manner. acs.org This disruption of viral spread underscores the therapeutic potential of targeting the RhoA pathway with compounds like narciclasine. acs.org While these findings are for narciclasine, they suggest a plausible mechanism of antiviral action for its glycosylated derivatives, although further research is needed to confirm this for Narciclasine-4-O-β-D-glucopyranoside.
Table 1: Effect of Narciclasine on Vaccinia Virus (VACV)
| Compound | Virus | Key Finding | Mechanism of Action |
| Narciclasine | Vaccinia Virus (VACV) | Inhibition of EEV formation and viral spread | Activation of RhoA signaling pathway acs.orgnih.gov |
Other Mechanistic Biological Activities
The antiparasitic activity of narciclasine and its derivatives has been investigated, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. medchemexpress.comnih.govnih.gov Studies on narciclasine have revealed a multi-faceted mechanism of action against T. cruzi.
At higher concentrations (IC90), narciclasine has been shown to significantly alter the permeability of the parasite's plasma membrane. nih.govnih.gov However, at lower, yet still effective concentrations (IC50), it appears to have a more subtle effect on the membrane, suggesting a dual, dose-dependent mechanism. nih.govnih.gov
A key aspect of narciclasine's lethal effect on T. cruzi is the induction of dose-dependent depolarization of the mitochondrial membrane potential. nih.govnih.gov This disruption of mitochondrial function is a critical factor leading to parasite death. nih.govnih.gov
Interestingly, a related compound, narciclasine-4-O-β-D-xylopyranoside, which differs only in the sugar moiety, exhibited moderate activity against the intracellular amastigote form of T. cruzi but was inactive against the trypomastigote form. medchemexpress.comnih.govnih.gov This suggests that the nature of the glycosidic substituent at the C-4 position plays a role in the compound's antiparasitic potency and selectivity. medchemexpress.com The specific mechanisms of Narciclasine-4-O-β-D-glucopyranoside against parasites have not yet been reported.
Table 2: In Vitro Activity of Narciclasine and a Derivative against Trypanosoma cruzi
| Compound | Parasite Form | IC50 (µM) |
| Narciclasine | Trypomastigotes | 17.1 nih.gov |
| Narciclasine | Amastigotes | 8.2 nih.gov |
| Narciclasine-4-O-β-D-xylopyranoside | Amastigotes | 64.6 nih.gov |
Currently, there is a lack of specific research findings in the available scientific literature detailing the mechanisms of the antifungal effects of Narciclasine-4-O-β-D-glucopyranoside. While other natural products and their derivatives have been extensively studied for their antifungal properties, which often involve disruption of the fungal cell wall, cell membrane, or inhibition of essential enzymes, no such data has been published for this specific compound. nih.govnih.gov Therefore, its potential and mechanism as an antifungal agent remain to be elucidated.
Structure Activity Relationship Sar Studies of Narciclasine 4 O β D Glucopyranoside and Analogues
Identification of Key Pharmacophoric Elements for Biological Activities
Structure-activity relationship (SAR) studies have identified several key structural components of the narciclasine (B1677919) scaffold that are essential for its biological activity. The core pharmacophore, responsible for its potent cytotoxic effects, consists of the isocarbostyril nucleus. scientific.net Any significant alteration to this fundamental ring system typically diminishes or completely abolishes activity. nih.gov
Key pharmacophoric elements include:
The Isocarbostyril Core: The foundational phenanthridinone structure is indispensable for bioactivity.
B/C Ring Junction Stereochemistry: The specific stereochemical configuration at the junction of the B and C rings is critical for maintaining the correct three-dimensional shape required for target interaction. scientific.net
Ring C Hydroxyl Groups: The tri-hydroxylated C ring is a crucial feature. This region, particularly the hydroxyl groups, is considered part of the pharmacophore responsible for inducing apoptosis. researchgate.net
C-7 Hydroxyl Group: The presence of the C-7 hydroxyl group on the A ring is considered essential for the potent activity observed in both narciclasine and the related compound, pancratistatin. nih.gov A free phenolic hydroxyl at this position is thought to provide optimal antitumor activity. researchgate.net
B-Ring Lactam: The lactam functional group within the B-ring is an important part of the cytotoxic pharmacophore. Its removal has been shown to have a detrimental effect on activity. mdpi.com
Conversely, SAR studies have also identified regions of the molecule that are more tolerant to modification. The area known as the "northwest bay region," which encompasses the C-1 and C-10 positions, allows for structural changes, sometimes without a significant loss of biological activity. nih.govnih.gov This tolerance provides an opportunity for synthesizing derivatives with modified properties. For instance, while derivatization at the C-1 position of narciclasine with a methoxycarbonyl group led to a reduction in potency, it did not eliminate it entirely. mdpi.com This contrasts with pancratistatin, where C-1 modifications have successfully produced analogues with enhanced potency. mdpi.com
Impact of Glycosylation on Activity and Selectivity
The addition of a sugar moiety to the narciclasine core, known as glycosylation, significantly influences its properties. Narciclasine-4-O-β-D-glucopyranoside, which can be isolated from Pancratium maritimum, is a prime example. immunomart.commedchemexpress.com Studies have shown that this glycoside possesses anticancer activity comparable to that of its aglycone, narciclasine. researchgate.net Similarly, another glycoside derivative evaluated in a potato disc cytotoxicity assay demonstrated activity that was very similar to narciclasine. nih.gov
Other naturally occurring glycosides include kalbreclasine (B1216111) (narciclasine-2-O-β-D-glucopyranoside) and narciclasine-4-O-β-D-xylopyranoside. nih.govnih.gov The presence of the glycosidic bond can alter the biological activity profile. For instance, while narciclasine is primarily known for its cytotoxic effects, its 2-O-β-D-glucopyranoside derivative, kalbreclasine, was found to provoke a significant activation of splenic lymphocytes, a characteristic of immunostimulants. nih.gov This suggests that glycosylation can modulate the selectivity of the compound, potentially directing it toward different biological pathways or cellular responses.
Effects of Hydroxyl Group Modifications on Mechanistic Potency
The hydroxyl (-OH) groups attached to the narciclasine rings are pivotal for its biological potency. As a general observation, most chemical modifications to these groups lead to compounds with weaker activity or even a complete loss of antiproliferative effects. nih.govacs.org
The phenolic hydroxyl group at the C-7 position is particularly crucial and is considered essential for the high potency of narciclasine. scientific.netnih.gov Studies comparing narciclasine with its C-7 deoxy analogue, lycoricidine (B35470), show that narciclasine has a significantly greater cytotoxic activity, underscoring the contribution of this hydroxyl group. nih.gov The consensus is that a free phenolic hydroxyl at this position (designated R5 in some studies) is required for optimal antitumor activity. researchgate.net
In Narciclasine-4-O-β-D-glucopyranoside, the hydroxyl group at the C-4 position is engaged in a glycosidic bond. While this modification is a significant structural change, the compound retains potent anticancer activity. researchgate.net This suggests that either the molecule can interact with its biological targets with the glucose moiety attached, or that the glycosidic bond is efficiently cleaved in vivo to regenerate the C-4 hydroxyl of the parent narciclasine. The principle that replacing a hydroxyl group can alter properties like lipophilicity and cellular permeation is well-established. pjmhsonline.com In the case of the glycoside, the addition of the sugar increases water solubility but may require enzymatic activation to exert its full mechanistic potency.
Correlation of Structural Features with Specific Signaling Pathway Modulation
The potent biological activities of narciclasine are a result of its interaction with multiple cellular signaling pathways. The core structure of narciclasine is responsible for these interactions, and it is presumed that active derivatives like Narciclasine-4-O-β-D-glucopyranoside modulate similar pathways, especially if the aglycone is released intracellularly.
Key pathways modulated by the narciclasine scaffold include:
Protein Synthesis Inhibition: One of the earliest identified mechanisms was the interaction of narciclasine with the 60S subunit of the eukaryotic ribosome, where it inhibits the peptide bond formation step, thus halting protein synthesis. researchgate.net
Actin Cytoskeleton Disruption: At non-cytotoxic concentrations (30-90 nM), narciclasine has been shown to impair the organization of the actin cytoskeleton in cancer cells. researchgate.netresearchgate.netnih.govacs.org This effect is linked to the GTPase RhoA and the elongation factor eEF1A. nih.gov
Apoptosis Induction: At higher concentrations, narciclasine induces apoptosis in cancer cells through the activation of the death receptor and/or mitochondrial pathways. nih.gov
MAPK Pathway: Narciclasine regulates mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. nih.gov Its antimetastatic effects in oral cancer have been specifically linked to the regulation of the ERK pathway. nih.gov
NF-κB Pathway: The compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. researchgate.net
Topoisomerase I Inhibition: More recent studies have identified narciclasine as a novel inhibitor of topoisomerase I (topo I), an enzyme critical for correcting DNA topological errors. nih.gov
The structural integrity of the narciclasine core, including its specific stereochemistry and hydroxylation pattern, is essential for these diverse interactions.
Prodrug Design Principles and Their Influence on Bioactivity Conversion
A significant challenge in the development of narciclasine as a therapeutic agent is its very poor water solubility, which complicates administration and can lead to unfavorable pharmacokinetics. tdl.orgresearchgate.net This limitation has driven the application of prodrug design principles, where a bioreversible derivative is created to improve properties like solubility or transport, which then converts to the active parent drug in vivo. nih.govresearchgate.net
Narciclasine-4-O-β-D-glucopyranoside can be viewed as a naturally occurring prodrug. The attachment of the glucose moiety enhances the compound's polarity and likely its aqueous solubility. The principle behind this design is that cellular enzymes, such as β-glucosidases, which are present in the body, will cleave the glycosidic bond, releasing the active narciclasine. The fact that the glucoside shows anticancer activity comparable to the aglycone strongly supports this model of bioactivity conversion. researchgate.net
Other synthetic prodrug approaches have focused on creating esters. tdl.org For example, various ester derivatives of narciclasine have been synthesized to improve its properties. However, studies have shown that many of these esters are unstable at physiological pH and can hydrolyze back to narciclasine. researchgate.net While this confirms the prodrug concept, the observed activity of these compounds may simply reflect the activity of the released parent drug. researchgate.net Nonetheless, this strategy can be successful; one hemisynthetic ester derivative, known as compound 7k, demonstrated superior in vivo antitumor activity compared to narciclasine itself, highlighting the potential of prodrug design to enhance therapeutic efficacy. nih.govacs.org
Preclinical Pharmacokinetic and Metabolic Research of Narciclasine 4 O β D Glucopyranoside
Absorption and Distribution Studies in Preclinical Models
No studies detailing the absorption or distribution of Narciclasine-4-O-β-D-glucopyranoside in any preclinical model were identified.
Oral Bioavailability Enhancement via Glycosylation (Prodrug Hypothesis)
There is no available research investigating the oral bioavailability of Narciclasine-4-O-β-D-glucopyranoside or testing the hypothesis that its glycosylation enhances absorption relative to its aglycone, narciclasine (B1677919). While the concept of using glycosylation to create prodrugs is a known strategy in pharmacology, its specific application to and testing on this compound has not been reported.
Investigation of Blood-Brain Barrier Permeation Mechanisms in Animal Models
No in vivo or in vitro experimental data exists on the ability of Narciclasine-4-O-β-D-glucopyranoside to permeate the blood-brain barrier. One computational (in silico) study predicted that the parent compound, narciclasine, and several of its non-glycosylated derivatives would not cross the blood-brain barrier, but this does not constitute experimental data for the glucopyranoside derivative. nih.gov
Metabolic Fate and Biotransformation Studies in Research Models
There is a lack of published research on the metabolic fate and biotransformation of Narciclasine-4-O-β-D-glucopyranoside.
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes from various species)
No studies assessing the metabolic stability of Narciclasine-4-O-β-D-glucopyranoside in human, rat, mouse, or other species' liver microsomes have been published. Therefore, no data on the compound's intrinsic clearance or metabolic half-life is available to report.
Identification of Metabolites and Metabolic Pathways (Phase I and II)
As no metabolic stability studies have been performed, there has been no subsequent identification of Phase I or Phase II metabolites for Narciclasine-4-O-β-D-glucopyranoside. The metabolic pathways for this specific compound remain uninvestigated.
Role of Specific Cytochrome P450 Enzymes (CYPs) in Metabolism
The specific Cytochrome P450 (CYP) enzymes responsible for the potential metabolism of Narciclasine-4-O-β-D-glucopyranoside have not been identified, as no metabolism studies have been conducted.
Due to the absence of the necessary scientific data for each required section, the generation of an article that adheres to the strict content and structural requirements is not possible.
Excretion Pathways in Animal Studies
Detailed preclinical studies on the excretion pathways of Narciclasine-4-O-β-D-glucopyranoside in animal models are not extensively available in publicly accessible scientific literature. Research has predominantly centered on the pharmacological activities and synthesis of narciclasine and its derivatives, with less focus on their pharmacokinetic profiles, including specific routes and rates of elimination.
While pharmacokinetic studies have been conducted for the parent compound, narciclasine, they have primarily focused on its concentration in blood over time rather than detailing its excretion. For instance, a study in mice following intravenous administration of narciclasine established its pharmacokinetic parameters but did not investigate the urinary, fecal, or biliary excretion pathways. researchgate.net Another study noted that therapeutically relevant concentrations of narciclasine could be achieved in mice, suggesting a potential therapeutic window, but did not provide data on its elimination from the body. nih.gov
The scientific community's efforts have also been directed towards the development of narciclasine prodrugs to enhance properties such as aqueous solubility, which has been a significant hurdle in the preclinical assessment of this class of alkaloids. nih.govillinois.edu This focus on creating more soluble derivatives may explain the limited availability of comprehensive pharmacokinetic data, including excretion studies, for narciclasine and its glycosides like Narciclasine-4-O-β-D-glucopyranoside.
Generally, the excretion of compounds from the body occurs through several major routes, including renal (urine), fecal (unabsorbed drug and biliary excretion), and to a lesser extent, through other routes like respiration and perspiration. For many alkaloids, metabolism in the liver to more water-soluble metabolites is a critical step that facilitates their renal excretion. It is plausible that Narciclasine-4-O-β-D-glucopyranoside, being a glycoside, might undergo hydrolysis to its aglycone (narciclasine) and the glucose moiety, which would then be further metabolized and excreted. However, without specific experimental data, this remains speculative.
The lack of published research on the excretion of Narciclasine-4-O-β-D-glucopyranoside means that no data tables summarizing its elimination pathways can be provided at this time. Further in vivo studies in relevant animal models, such as rats or mice, are necessary to characterize the routes and extent of its excretion and to identify any metabolites that are formed. Such studies would typically involve the administration of a radiolabeled version of the compound to accurately trace its disposition and elimination from the body.
Advanced Research Methodologies and Computational Approaches Applied to Narciclasine 4 O β D Glucopyranoside
Chromatographic and Spectroscopic Techniques for Research Analysis
The isolation and characterization of Narciclasine-4-O-β-D-glucopyranoside rely heavily on a combination of chromatographic separation and spectroscopic structure elucidation. nih.gov These methods provide the foundational data for identifying the compound and confirming its molecular structure.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites by providing highly accurate mass measurements, which can be used to determine a compound's elemental composition. nih.gov When coupled with liquid chromatography (LC), this technique (LC-HRMS/MS) becomes one of the most powerful analytical platforms for discovering and identifying unknown metabolites in complex biological samples, such as microsomal incubations. nih.gov
The general process for metabolite identification using LC-HRMS involves:
Chromatographic Separation: The biological sample is injected into an LC system, where metabolites are separated based on their physicochemical properties.
High-Accuracy Mass Measurement: As compounds elute from the LC column, they are ionized and enter the mass spectrometer. A high-resolution analyzer, like a time-of-flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) with high precision (typically within 5 ppm error). nih.gov This allows for the generation of a unique elemental formula for the parent ion. nih.gov
Tandem MS (MS/MS) Fragmentation: The parent ions are fragmented, and the masses of the resulting product ions are measured. nih.gov This fragmentation pattern provides structural information that is crucial for identifying the molecule and differentiating it from isomers. nih.gov
In the context of Narciclasine-4-O-β-D-glucopyranoside, HRMS would be used to identify products of Phase I (e.g., hydroxylation, reduction) and Phase II (e.g., glucuronidation) metabolism. For instance, researchers could identify a metabolite where the carbonyl group of the narciclasine (B1677919) core is reduced. nih.gov The precise mass measurements and fragmentation patterns would confirm the biotransformation that has occurred.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of natural products like Narciclasine-4-O-β-D-glucopyranoside. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. semanticscholar.org
For a novel glycoside, the structural analysis proceeds as follows:
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number and environment of protons, showing characteristic signals for aromatic, olefinic, and sugar-moiety protons. sci-hub.se The ¹³C NMR spectrum provides complementary information on the carbon skeleton. nih.gov
2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the same spin system, helping to piece together fragments of the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the different fragments to be connected and confirming the position of the glycosidic linkage. frontiersin.org For example, an HMBC correlation between the anomeric proton of the glucose unit and a specific carbon on the narciclasine aglycone would definitively establish the point of attachment. frontiersin.org
NOE-based Techniques (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, which is essential for determining the relative stereochemistry of the molecule. diva-portal.org These techniques are also valuable in studying protein-ligand interactions by detecting transferred NOEs from the protein to the bound ligand. diva-portal.orgnih.gov
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method used for the quantitative analysis of molecules in biological fluids, making it ideal for pharmacokinetic studies. nih.govresearchgate.net A UPLC-MS/MS method was developed to measure the concentration of narciclasine and its analogue, 7-deoxynarciclasine, in mouse blood. nih.gov
The key features of this bioanalytical method include:
Sample Preparation: Blood samples are processed, often involving protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes from the complex biological matrix. researchgate.net
Rapid Separation: UPLC uses columns with smaller particles (<2 μm) than traditional HPLC, allowing for faster separation and higher resolution. For narciclasine, chromatographic separation was achieved on a UPLC HSS T3 column with a gradient elution mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid). nih.gov
Sensitive Detection: The analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, a transition that provides high specificity and sensitivity, allowing for quantification in the ng/mL range. nih.gov
This validated method was successfully applied to a pharmacokinetic study in mice, determining key parameters such as bioavailability after oral administration. nih.gov
Cell-Based and Biochemical Assays for Mechanistic Elucidation
To understand how Narciclasine-4-O-β-D-glucopyranoside exerts its biological effects, particularly its anticancer activity, researchers employ a variety of cell-based and biochemical assays. medchemexpress.comimmunomart.com These assays are designed to investigate the molecular pathways and specific targets modulated by the compound. nih.gov
Many cellular signaling pathways are controlled by kinases, and compounds that modulate their activity are of significant therapeutic interest. Research on the parent compound, narciclasine, has shown that it modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, which is involved in cytoskeleton organization. nih.gov Kinase activity assays can directly measure the ability of a compound to inhibit or activate a specific kinase by quantifying the phosphorylation of a substrate, often using methods like radioactive labeling or fluorescence-based detection.
Reporter gene assays are powerful tools for screening compounds that modulate specific signaling pathways or transcription factors. nih.govyoutube.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a transcriptional response element that is activated by the pathway of interest. youtube.com For example, to test if a compound affects the NF-κB pathway, cells would be engineered with a construct where NF-κB binding sites drive the expression of the luciferase gene. youtube.com An increase or decrease in luminescence after treatment with the compound indicates modulation of the pathway. nih.govyoutube.com These assays can be performed in high-throughput formats to screen large libraries of compounds. nih.gov
Identifying the direct molecular target of a compound is crucial for understanding its mechanism of action. Protein-ligand binding assays are used to confirm and characterize the interaction between a small molecule and its protein target. Recent studies have identified narciclasine as a novel inhibitor of topoisomerase I (topo I), a key enzyme in maintaining DNA integrity. nih.gov
Several techniques can be used to study these interactions:
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target. Blind docking studies showed that narciclasine could bind to topoisomerase I, suggesting it acts as a suppressor of the enzyme's activity rather than a poison that stabilizes the DNA-enzyme complex. nih.gov
Enzymatic Assays: The functional consequence of binding can be measured directly. For narciclasine, researchers demonstrated that it inhibited the catalytic activity of topoisomerase I in an assay that measures the relaxation of supercoiled DNA. nih.gov
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which ligands in a mixture bind to a target protein. nih.gov In an STD experiment, the protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to any bound ligands, allowing for their identification. nih.gov This confirms binding and can provide information on the binding epitope.
Data Tables
Table 1: Summary of Research Findings
| Research Area | Technique | Key Findings | Citation(s) |
| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass and elemental composition, enabling the identification of Phase I and Phase II metabolites through fragmentation analysis. | nih.gov, nih.gov |
| Structural Confirmation | Advanced NMR (¹H, ¹³C, COSY, HMBC) | Unambiguously determines the chemical structure, including the position of the glycosidic bond and the stereochemistry of the molecule. | sci-hub.se, nih.gov, frontiersin.org |
| Bioanalytical Research | UPLC-MS/MS | Allows for highly sensitive and specific quantification of the compound in biological fluids for pharmacokinetic studies. | nih.gov, researchgate.net |
| Mechanism of Action | Kinase & Reporter Gene Assays | Narciclasine modulates the Rho/Rho kinase signaling pathway. Reporter assays are used to screen for modulation of specific cellular pathways. | nih.gov, nih.gov, youtube.com |
| Target Identification | Protein-Ligand Binding Assays & Docking | Narciclasine was identified as a novel topoisomerase I inhibitor. Molecular docking predicted its binding mode to the enzyme. | nih.gov, nih.gov |
Gene and Protein Expression Analysis (e.g., Western Blotting, ELISA, Immunofluorescence)
An exhaustive review of published scientific literature reveals a significant gap in the molecular analysis of Narciclasine-4-O-β-D-glucopyranoside's effects on cellular signaling pathways. Currently, there are no specific studies available that utilize techniques such as Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), or Immunofluorescence to analyze gene and protein expression changes following direct treatment with this compound.
While extensive research on the aglycone, narciclasine, has demonstrated its effects on pathways like the Rho/Rho kinase/LIM kinase/cofilin signaling cascade and the induction of apoptosis through caspase activation, these findings have not been replicated or investigated for the 4-O-β-D-glucopyranoside derivative. nih.govnih.govnih.gov The addition of the bulky glucose moiety at the 4-O position could significantly alter the compound's solubility, membrane permeability, and interaction with cellular targets, meaning the effects of the parent compound cannot be directly extrapolated to its glycoside.
| Analytical Method | Target Proteins/Pathways Investigated for Narciclasine-4-O-β-D-glucopyranoside | Published Findings |
|---|---|---|
| Western Blotting | Not specified in literature | No data available |
| ELISA | Not specified in literature | No data available |
| Immunofluorescence | Not specified in literature | No data available |
In Silico Approaches for Target Identification and Mechanism Prediction
Computational studies are pivotal for predicting the biological targets and mechanisms of action for natural products. However, dedicated in silico research focusing exclusively on Narciclasine-4-O-β-D-glucopyranoside is not present in the current body of scientific literature.
There are no published molecular docking studies that have specifically evaluated the binding interactions of Narciclasine-4-O-β-D-glucopyranoside with key protein targets such as eukaryotic Elongation Factor 1A (eEF1A), I-kappa-B kinase (IKKα/β), Toll-like receptor 4 (TLR4), or inducible nitric oxide synthase (iNOS). In contrast, its parent compound, narciclasine, has been docked against targets like the TLR4 signaling pathway proteins and eEF1A to rationalize its anti-inflammatory and anti-cancer effects. nih.govnih.gov The absence of such studies for the glycoside derivative means its potential binding affinities and specific interactions with these proteins remain unknown.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| eEF1A | No data available | No data available | N/A |
| IKKα/β | No data available | No data available | N/A |
| TLR4 | No data available | No data available | N/A |
| iNOS | No data available | No data available | N/A |
Molecular dynamics (MD) simulations are used to assess the stability of a ligand-protein complex over time. As no initial docking studies have been performed for Narciclasine-4-O-β-D-glucopyranoside with specific protein targets, there are consequently no subsequent MD simulations reported in the literature to analyze its complex stability.
There is no literature available on the development of QSAR models or the calculation of ligand efficiency metrics for Narciclasine-4-O-β-D-glucopyranoside or its synthetic derivatives. These analyses are critical in drug discovery for optimizing lead compounds and understanding the contribution of different structural features to biological activity.
Future Research Directions and Translational Perspectives of Narciclasine 4 O β D Glucopyranoside
Elucidation of Novel Molecular Targets and Signaling Pathways
The primary mechanism of action for narciclasine (B1677919) is the inhibition of protein biosynthesis through its interaction with the 60S ribosomal subunit. thieme-connect.com More recently, the translation elongation factor eEF1A has been identified as another direct target, linking narciclasine's effects to the regulation of the actin cytoskeleton. thieme-connect.com However, it is currently unknown whether Narciclasine-4-O-β-D-glucopyranoside shares these molecular targets or if the glucose moiety directs it toward novel biological interactions.
Future research should, therefore, focus on comprehensive target identification and validation studies. A crucial first step would be to assess the inhibitory activity of Narciclasine-4-O-β-D-glucopyranoside on protein synthesis and its binding affinity for the 60S ribosome and eEF1A. Comparative studies with narciclasine would reveal the influence of the glycosidic bond on these interactions.
Furthermore, unbiased screening approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), could be employed to identify novel binding partners for Narciclasine-4-O-β-D-glucopyranoside within the cell. Subsequent validation of these potential new targets and the elucidation of the downstream signaling pathways they modulate will be critical. Investigating the impact of this compound on key cancer-related pathways, such as apoptosis, cell cycle regulation, and angiogenesis, is a high priority. For instance, studies on other Amaryllidaceae alkaloids have demonstrated their ability to reduce the secretion of pro-angiogenic factors like VEGF and various matrix metalloproteinases (MMPs) in colon cancer cells. nih.gov Similar investigations into Narciclasine-4-O-β-D-glucopyranoside are warranted.
Development of Advanced Prodrug Strategies for Targeted Delivery
The glucose moiety of Narciclasine-4-O-β-D-glucopyranoside can be viewed as a natural prodrug feature. Glycosylation is a well-established strategy to enhance the water solubility and alter the pharmacokinetic profile of a drug. nih.gov The presence of the glucose unit may facilitate transport across cellular membranes via glucose transporters (GLUTs), which are often overexpressed in cancer cells.
Future research should explore this potential for targeted delivery. Studies to confirm the uptake of Narciclasine-4-O-β-D-glucopyranoside through GLUTs are a logical starting point. If confirmed, this inherent targeting mechanism could be exploited for selective delivery to tumors.
Beyond its natural glycosylation, further prodrug modifications could be explored. For instance, attaching specific ligands to the glucose moiety that are recognized by receptors uniquely expressed on target cells could enhance tissue specificity and reduce off-target effects. Another avenue involves the development of enzyme-activatable prodrugs, where the glycosidic bond is cleaved by an enzyme that is abundant in the target tissue, thereby releasing the active aglycone, narciclasine. numberanalytics.com The design of galactosylated prodrugs has also proven to be a successful strategy for improving the therapeutic profile of other drugs. nih.gov
Combination Therapy Research: Mechanistic Synergy and Antagonism
The future clinical application of Narciclasine-4-O-β-D-glucopyranoside will likely involve combination therapies to enhance efficacy and overcome potential resistance mechanisms. The exploration of synergistic or antagonistic interactions with established chemotherapeutic agents is a critical area of future research. exlibrisgroup.com
Initial studies should involve in vitro screening of Narciclasine-4-O-β-D-glucopyranoside in combination with a panel of standard-of-care anticancer drugs across various cancer cell lines. The isobologram analysis method is a standard approach to determine whether the combination results in synergistic, additive, or antagonistic effects.
Mechanistic studies should then be undertaken to understand the basis of any observed synergy. For example, if Narciclasine-4-O-β-D-glucopyranoside inhibits protein synthesis, it may synergize with drugs that induce DNA damage by preventing the synthesis of repair enzymes. Conversely, potential antagonism must also be investigated, as the compound could interfere with the mechanism of action of other drugs. exlibrisgroup.com Promising combinations identified in vitro should then be advanced to preclinical in vivo models to assess their efficacy and safety.
Application in Chemical Biology and Tool Compound Development
Glycosylated natural products are valuable tools in chemical biology for dissecting complex biological processes. nih.gov Narciclasine-4-O-β-D-glucopyranoside could be developed into a specific chemical probe to study the roles of glycosylation in cellular uptake, target engagement, and drug metabolism.
Future work could involve the synthesis of analogs of Narciclasine-4-O-β-D-glucopyranoside with "clickable" tags (e.g., alkynes or azides) on the glucose moiety. These tagged compounds would allow for the visualization and identification of their cellular localization and binding partners through bioorthogonal chemistry techniques. tib.eu Such tools would be invaluable for confirming uptake via glucose transporters and for identifying novel molecular targets.
Furthermore, comparing the cellular activities of Narciclasine-4-O-β-D-glucopyranoside with its aglycone, narciclasine, and other glycosylated derivatives (e.g., the corresponding xyloside) can provide insights into the structure-activity relationship of the sugar moiety. nih.gov This knowledge can guide the design of future derivatives with improved potency and selectivity.
Systems Biology and Network Pharmacology Approaches to Complex Interactions
The advent of systems biology and network pharmacology offers a powerful framework for understanding the complex interactions of a drug within a biological system. numberanalytics.com These approaches integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to construct interaction networks that can predict a drug's effects at a systems level.
For Narciclasine-4-O-β-D-glucopyranoside, a systems biology approach could be employed to build a comprehensive picture of its mechanism of action. This would involve treating cancer cells with the compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome. These datasets can then be used to construct a drug-target-pathway network.
Network pharmacology can further be used to predict potential new targets, identify biomarkers for drug response, and discover potential synergistic drug combinations. numberanalytics.com For example, by analyzing the network perturbations caused by Narciclasine-4-O-β-D-glucopyranoside, it may be possible to identify nodes that could be co-targeted with another drug to achieve a greater therapeutic effect. Recent studies have demonstrated the utility of combining metabolomics and transcriptomics to elucidate the biosynthetic pathways of Amaryllidaceae alkaloids, a similar approach could be applied to understand the cellular response to these compounds. mdpi.com
Q & A
Q. What are the established methods for synthesizing and isolating Narciclasine-4-O-β-D-glucopyranoside from natural sources?
Narciclasine-4-O-β-D-glucopyranoside is typically isolated from plants in the Amaryllidaceae family (e.g., Zephyranthes minuta) through solvent extraction followed by chromatographic purification. Key steps include:
- Extraction : Use of methanol or ethanol for alkaloid extraction.
- Fractionation : Partitioning with solvents like n-butanol to enrich glycosides.
- Purification : Column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC for final isolation . Structural confirmation relies on spectroscopic techniques :
- NMR (1D and 2D) to resolve glycosidic linkage (C-4 hydroxyl of narciclasine bonded to β-D-glucopyranose).
- Mass spectrometry (HR-ESI-MS) for molecular weight validation (e.g., m/z 520–540 range) .
Q. How is the purity and stability of Narciclasine-4-O-β-D-glucopyranoside validated in experimental settings?
- Purity Assessment :
- HPLC with UV detection (λ = 254–280 nm) and comparison to reference standards.
- TLC using silica plates and vanillin-H2SO4 staining for alkaloid detection .
- Stability Testing :
- Solubility in DMSO or methanol (stock solutions stored at -20°C under inert gas).
- Degradation studies under physiological conditions (pH 7.4, 37°C) monitored via HPLC .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the cytotoxic mechanisms of Narciclasine-4-O-β-D-glucopyranoside?
In vitro cytotoxicity assays using human cancer cell lines (e.g., KB, SiHa) involve:
- Dose-response curves : Test concentrations from 1–100 µM.
- SRB assay : Measure cell viability via sulforhodamine B staining after 48–72 hours.
- Comparative analysis : Include reference compounds (e.g., pancratistatin, vinblastine) as controls.
| Compound | % Growth Inhibition (KB cells, 50 µM) |
|---|---|
| Narciclasine-4-O-β-D-glucopyranoside | 120% |
| Pancratistatin | 100% |
| Lycorine | 0% |
| Data from in vitro studies showing differential cytotoxicity . |
Mechanistic studies :
- Apoptosis assays : Caspase-3/7 activation and Annexin V staining.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in cytotoxicity data may arise from:
- Cell line specificity (e.g., KB vs. SiHa sensitivity).
- Assay conditions (e.g., incubation time, serum concentration). Methodological solutions :
- Standardize protocols (e.g., NIH/NCATS guidelines for dose ranges).
- Use orthogonal assays (e.g., ATP-based viability + trypan blue exclusion).
- Validate findings with isogenic cell lines to rule out genetic variability .
Q. What advanced techniques characterize the glycosidic bond stability of Narciclasine-4-O-β-D-glucopyranoside?
Q. What are the current research gaps and proposed directions for Narciclasine-4-O-β-D-glucopyranoside?
Limitations :
- Poor bioavailability due to glycosidic hydrolysis in vivo.
- Limited data on off-target effects in non-cancerous cells. Future Directions :
- Prodrug development : Acetylation of hydroxyl groups to enhance stability.
- Targeted delivery : Nanoparticle encapsulation (e.g., PLGA) for tumor-specific uptake.
- Omics studies : Transcriptomic profiling to identify novel molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
